2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate
Description
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its biological activity, and an acetyloxybenzoate group, which is commonly found in medicinal chemistry.
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 2-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-12(21)26-15-8-4-2-6-13(15)18(22)25-11-10-19-17-14-7-3-5-9-16(14)27(23,24)20-17/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOGMSRDPFGHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCCN=C2C3=CC=CC=C3S(=O)(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the cyclization of o-aminothiophenol with sulfur and an oxidizing agent. The resulting benzisothiazole is then reacted with ethyl chloroformate to introduce the ethyl ester group. Finally, the acetyloxybenzoate moiety is attached via esterification with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzisothiazole moiety can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzisothiazole ring, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The acetyloxybenzoate group may also contribute to the compound’s activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- 2-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
Uniqueness
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate stands out due to its unique combination of a benzisothiazole moiety and an acetyloxybenzoate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
